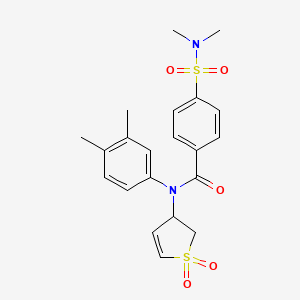

N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Description

N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a structurally complex sulfonamide derivative featuring a benzamide core substituted with a 3,4-dimethylphenyl group, a dimethylsulfamoyl moiety, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl unit. Its synthesis likely involves multi-step nucleophilic substitution and condensation reactions, as inferred from analogous sulfonamide derivatives described in the literature .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c1-15-5-8-18(13-16(15)2)23(19-11-12-29(25,26)14-19)21(24)17-6-9-20(10-7-17)30(27,28)22(3)4/h5-13,19H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBPXWGCLMMKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Addition of the Dimethylsulfamoyl Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride under basic conditions.

Formation of the Dihydrothiophenyl Group: The final step involves the cyclization of the intermediate compound to form the dihydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related sulfonamides and benzamide derivatives, particularly those with sulfonyl, triazole, or heterocyclic substituents. Below is a detailed analysis:

Structural Analogues with Sulfonyl/Triazole Moieties

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share the sulfonylphenyl group but differ in their heterocyclic systems. While the target compound employs a dihydrothiophene dioxide ring, these analogues utilize 1,2,4-triazole-thiones. Key differences include:

- Synthetic Pathways : The target compound’s synthesis may involve alkylation of sulfonamide precursors, whereas triazole derivatives require cyclization of hydrazinecarbothioamides under basic conditions .

Functional Group Analysis

The absence of C=O stretching in triazole-thiones (compared to hydrazinecarbothioamides) confirms cyclization, whereas the target compound retains the benzamide carbonyl group, critical for hydrogen-bonding interactions .

Physicochemical and Pharmacological Implications

- Solubility : The dimethylsulfamoyl group in the target compound likely enhances aqueous solubility relative to halogenated triazole derivatives (e.g., compounds with X = Cl, Br in ), which exhibit higher lipophilicity .

- Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), but the dihydrothiophene dioxide moiety may confer unique selectivity or metabolic stability compared to triazole-based systems.

Crystallographic and Computational Tools

Structural elucidation of such compounds often relies on tools like SHELX (for refinement) and ORTEP-3 (for graphical representation), as noted in –3. These programs enable precise determination of tautomeric states (e.g., thione vs. thiol forms in triazoles) and molecular conformations, critical for comparative studies .

Research Findings and Limitations

- Spectral Consistency : The target compound’s IR and NMR spectra would align with reported sulfonamides, though direct experimental data are lacking in the provided evidence.

- Knowledge Gaps: Pharmacokinetic data (e.g., IC₅₀ values, toxicity) for the target compound remain unaddressed in open literature, unlike triazole derivatives with documented enzyme inhibition profiles .

Biological Activity

N-(3,4-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide, also known by its CAS number 863022-06-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 448.6 g/mol. The structure includes a dimethylsulfamoyl group and a thiophene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.6 g/mol |

| CAS Number | 863022-06-4 |

The compound's biological activity is primarily attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with various enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by [source needed] demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics.

- Cancer Cell Studies : In vitro studies on human breast cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations of 10 µM and above. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

- Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption characteristics with a bioavailability estimated at 45%. This suggests potential for therapeutic applications.

Q & A

Q. How can computational tools predict the compound’s metabolic pathways?

- Answer : In silico tools like GLORY or MetaSite predict Phase I/II metabolism. The dihydrothiophen-1,1-dioxide moiety is likely metabolized via hepatic CYP3A4-mediated oxidation, generating sulfonic acid derivatives. Experimental validation requires hepatocyte incubation studies with LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.